![molecular formula C25H26N4O4S B4838355 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4838355.png)
9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
Overview
Description
9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. It is a potent inhibitor of several enzymes, including protein kinase C, glycogen synthase kinase 3, and cyclin-dependent kinase 1. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole involves the inhibition of several enzymes, including protein kinase C, glycogen synthase kinase 3, and cyclin-dependent kinase 1. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole include the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and improvement of cognitive function. However, further studies are required to fully understand its effects on the human body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole in lab experiments is its potent inhibitory effects on several enzymes, making it a valuable tool for studying various cellular processes. However, its low solubility in water and limited availability may hinder its use in some experiments.
Future Directions
There are several future directions for research on 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole. One potential area of research is its use in combination with other drugs to enhance its therapeutic efficacy. Moreover, further studies are required to fully understand its effects on the human body and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods to increase its availability and solubility in water may also be explored.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
9-ethyl-3-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-28-22-8-4-3-7-20(22)21-17-19(11-12-23(21)28)18-26-13-15-27(16-14-26)34(32,33)25-10-6-5-9-24(25)29(30)31/h3-12,17H,2,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGNPKIRJRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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